molecular formula C12H8ClF3N2OS B12731487 4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)- CAS No. 89069-34-1

4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)-

Cat. No.: B12731487
CAS No.: 89069-34-1
M. Wt: 320.72 g/mol
InChI Key: GVONIDBEXADDLX-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)- is a heterocyclic compound that features a pyrimidinone core substituted with a 2-chloro-5-(trifluoromethyl)phenyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chloro-5-(trifluoromethyl)phenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable nucleophile attacks the aromatic ring.

    Addition of the Methylthio Group: This can be done through a thiolation reaction using reagents like methylthiol or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the pyrimidinone core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like bromine (Br₂) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)- involves its interaction with specific molecular targets and pathways. This compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)-
  • 4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(ethylthio)-
  • 4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(phenylthio)-

Uniqueness

The uniqueness of 4(3H)-Pyrimidinone, 3-(2-chloro-5-(trifluoromethyl)phenyl)-2-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methylthio group can influence its reactivity and interaction with biological targets.

Properties

CAS No.

89069-34-1

Molecular Formula

C12H8ClF3N2OS

Molecular Weight

320.72 g/mol

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)phenyl]-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C12H8ClF3N2OS/c1-20-11-17-5-4-10(19)18(11)9-6-7(12(14,15)16)2-3-8(9)13/h2-6H,1H3

InChI Key

GVONIDBEXADDLX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=O)N1C2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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